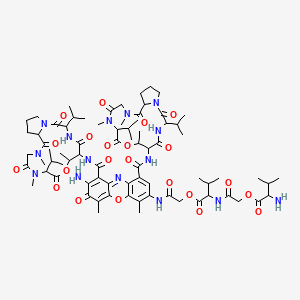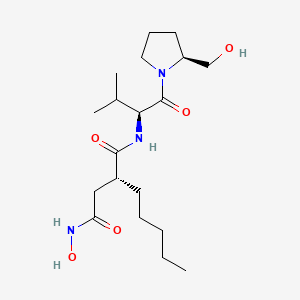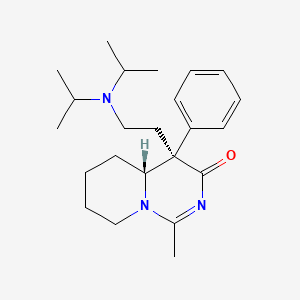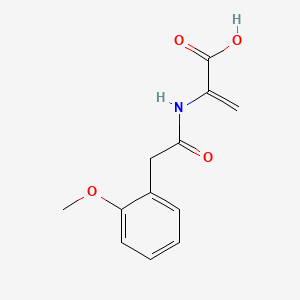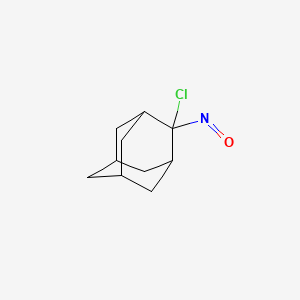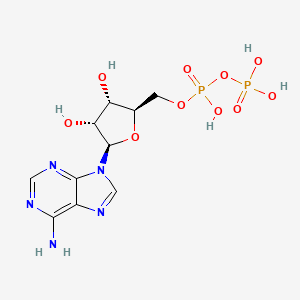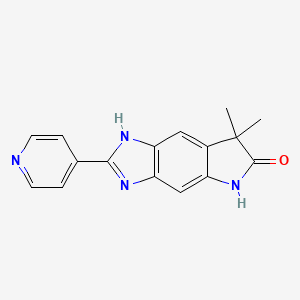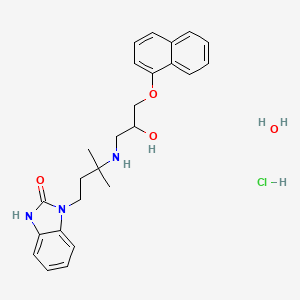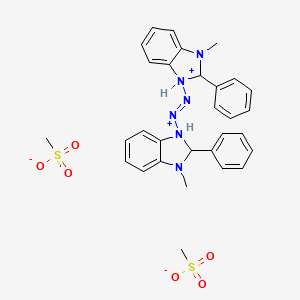
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AH-10407 is a short-acting, competitive neuromuscular blocking drug.
Scientific Research Applications
Pharmacological Properties
1,1'-Azobis[3‐methyl‐2‐phenylbenzimidazolinium]dimethanesulphonate (AH 10407) exhibits ultrashort, competitive neuromuscular blocking action in various animal models. Its chemical instability in bicarbonate-containing solutions leads to rapid degradation into inactive products. This instability plays a significant role in determining the drug's duration of action (Brittain, Jack, & Tyers, 1977).
Visible Light Photoswitching
Azobis compounds, including azobis(1-methyl-benzimidazole), exhibit photoswitching properties upon irradiation with visible light. These compounds can achieve photostationary distributions with significant proportions of the thermally unstable isomer. Their absorption spectra and thermal half-lives vary based on protonation and solvent environment, offering potential for pH switch applications (Kennedy et al., 2019).
Energetic Material Synthesis
1,1'-Azobis(tetrazole) compounds, featuring a chain of nitrogen atoms, have been synthesized and characterized for their explosive performance and sensitivity. These compounds demonstrate high explosive performance, making them potential candidates for high-energy density materials (Klapötke & Piercey, 2011).
Polymer Synthesis
In the field of polymer science, azobis compounds are used as initiators in polymerization processes. For example, 1,1'-azobis(1-acetoxy-1-phenylethane) (OTAZO-15) has been used in soap-free emulsion polymerization to synthesize nearly micron-sized particles (Yamamoto, 2013).
Clinical Pharmacology
AH 8165 D, an azobis-arylimidazo-pyridinium compound, has been studied in clinical pharmacology for its rapid-acting neuromuscular blocking properties. It provides favorable intubation conditions and has a shorter duration of action compared to other muscle relaxants. However, its use is limited by dose-dependent tachycardia (Schuh, 1975).
properties
CAS RN |
53409-57-7 |
|---|---|
Product Name |
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate |
Molecular Formula |
C30H30N6O6S2 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(E)-bis(3-methyl-2-phenyl-1,2-dihydrobenzimidazol-1-ium-1-yl)diazene;methanesulfonate |
InChI |
InChI=1S/C28H26N6.2CH4O3S/c1-31-23-17-9-11-19-25(23)33(27(31)21-13-5-3-6-14-21)29-30-34-26-20-12-10-18-24(26)32(2)28(34)22-15-7-4-8-16-22;2*1-5(2,3)4/h3-20,27-28H,1-2H3;2*1H3,(H,2,3,4)/b30-29+;; |
InChI Key |
VNZVTUVFAFAGHY-NFOZGECASA-N |
Isomeric SMILES |
CN1C([NH+](C2=CC=CC=C21)/N=N/[NH+]3C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
SMILES |
CN1C([NH+](C2=CC=CC=C21)N=N[NH+]3C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Canonical SMILES |
CN1C([NH+](C2=CC=CC=C21)N=N[NH+]3C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,1'-azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate AH 10407 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



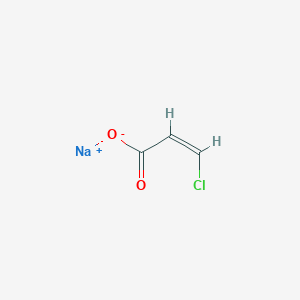
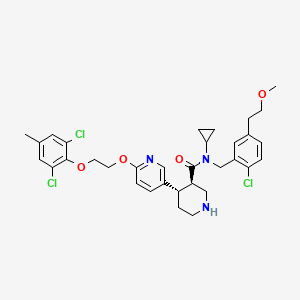
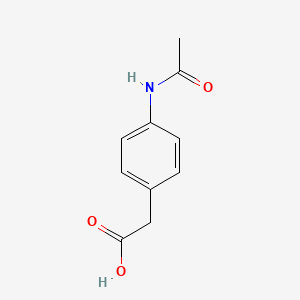
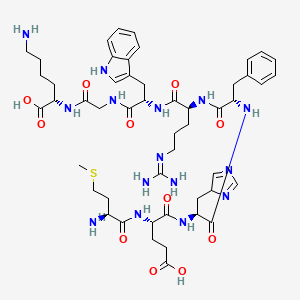
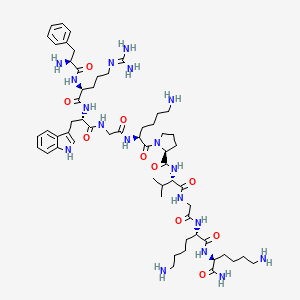
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
